molecular formula C19H22N6O B11033179 N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine

Cat. No.: B11033179
M. Wt: 350.4 g/mol
InChI Key: YONNPZJSMHVSEF-UHFFFAOYSA-N
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Description

The compound N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine is a heterocyclic organic molecule featuring a 1,3,5-triazine core substituted with a 2-furylmethyl group at the 5-position and a 4,6,8-trimethylquinazolin-2-amine moiety. Its structural complexity arises from the combination of a triazine ring (a six-membered ring with three nitrogen atoms) and a quinazoline system (a fused bicyclic structure with two nitrogen atoms).

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine

InChI

InChI=1S/C19H22N6O/c1-12-7-13(2)17-16(8-12)14(3)22-19(23-17)24-18-20-10-25(11-21-18)9-15-5-4-6-26-15/h4-8H,9-11H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

YONNPZJSMHVSEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=CO4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine typically involves multiple steps, including the formation of the triazine and quinazoline rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can significantly enhance the efficiency of the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the precise control of reaction parameters, leading to consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with six structurally related analogs (see Table 1), focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound ID Triazine Substituent Quinazoline Substituent Molecular Formula Average Mass Key Properties
Target 5-(2-furylmethyl) 4,6,8-trimethyl Not provided* Not provided
Analog 1 5-benzyl 4,8-dimethyl C₂₀H₂₂N₆ 346.438 Higher lipophilicity (benzyl group)
Analog 2 5-(1,3-benzodioxol-5-ylmethyl) 4,8-dimethyl Not provided Not provided Enhanced metabolic stability
Analog 3 5-(tetrahydrofuran-2-ylmethyl) 1,3-benzothiazol-2-amine C₁₅H₁₉N₅OS 317.4 Water solubility: 42.1 µg/mL
Analog 4 5-(3-methoxypropyl) 6-chloro-4-phenyl C₂₂H₂₄ClN₇O 437.9 Electron-withdrawing (Cl, phenyl)
Analog 5 6-[(5-methyl-thiadiazolyl)methyl] Naphthalen-2-yl C₁₈H₁₇N₇S₂ 403.5 Sulfur-rich, bulky substituent
Analog 6 Triazolo[1,5-a]quinazolin-5-amine 3-(4-methylphenyl), 3,4-diethoxyphenethyl C₂₉H₃₀N₆O₂ 494.6 Fused triazolo system, ethoxy groups

Key Structural and Functional Differences

Triazine Substituents :

  • The target compound ’s 2-furylmethyl group introduces aromaticity and moderate polarity, which may balance solubility and membrane permeability. In contrast:
  • Analog 3 ’s tetrahydrofuran-2-ylmethyl substituent replaces the aromatic furan with a saturated ether, likely improving solubility (42.1 µg/mL) due to reduced π-π stacking .
  • Analog 5 ’s thiadiazole-sulfanylmethyl group introduces sulfur atoms, which could enhance metal-binding capacity or oxidative stability .

Comparatively:

  • Analog 4 ’s 6-chloro-4-phenylquinazoline combines electron-withdrawing (Cl) and bulky (phenyl) groups, which might alter binding kinetics or metabolic resistance .
  • Analog 6 ’s triazolo[1,5-a]quinazoline core creates a fused heterocyclic system, increasing rigidity and possibly improving target selectivity .

Functional Group Implications: Analog 2’s 1,3-benzodioxol-5-ylmethyl group includes a methylenedioxy ring, known to resist metabolic degradation, which could prolong half-life .

Research Findings and Inferences

  • Solubility : Analog 3’s tetrahydrofuran substituent correlates with higher water solubility (42.1 µg/mL) compared to aromatic analogs like Analog 1, suggesting that saturation of the heterocycle improves hydrophilicity .
  • Electrostatic Effects : The chloro group in Analog 4 may enhance binding to electron-deficient biological targets, while the target compound’s methyl groups could favor van der Waals interactions .

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